4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride as starting materials. The reaction is typically carried out under reflux conditions using methanesulfonic acid in methanol, resulting in the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives.
Scientific Research Applications
4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving indole derivatives.
Medicine: The compound’s structure is explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s indole ring allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: Similar in structure but lacks the chlorine atom.
2,3,3-Trimethyl-3H-indole: Another indole derivative with a different substitution pattern.
5-Chloro-2,3,3-trimethylindole: Contains a chlorine atom but differs in the position of substitution.
Uniqueness
The presence of the chlorine atom and three methyl groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
PSZQXXKTQSWION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(CN2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.